(7R)-2-[(5-Chloropyridin-2-yl)oxymethyl]-5-(2-fluoropyridin-3-yl)-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one
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Overview
Description
(7R)-2-[(5-Chloropyridin-2-yl)oxymethyl]-5-(2-fluoropyridin-3-yl)-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one is a complex organic compound with a fused pyrazolo-pyrazinone ring system. Its molecular formula is C₁₆H₁₀ClFN₄O₂. The compound exhibits intriguing pharmacological properties and has drawn attention in drug discovery due to its potential therapeutic applications.
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the chloropyridine and fluoropyridine moieties, followed by cyclization to form the pyrazolo[1,5-a]pyrazin-4-one ring. Researchers have explored various synthetic routes, optimizing conditions for yield and purity. Notably, the stereochemistry at the C7 position (designated as 7R) plays a crucial role in its biological activity.
Molecular Structure Analysis
The molecular structure reveals a planar pyrazolo[1,5-a]pyrazin-4-one core, flanked by the chloropyridine and fluoropyridine substituents. The 7R configuration contributes to its specific interactions with biological targets. X-ray crystallography studies provide insights into the precise arrangement of atoms within the molecule.
Chemical Reactions Analysis
(7R)-2-[(5-Chloropyridin-2-yl)oxymethyl]-5-(2-fluoropyridin-3-yl)-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one undergoes various chemical reactions, including nucleophilic substitutions, cyclizations, and oxidative processes. These reactions impact its stability, reactivity, and potential for derivatization.
Physical And Chemical Properties Analysis
- Physical Properties :
- Melting Point : Investigating the melting behavior provides insights into its crystalline nature.
- Solubility : Understanding its solubility in different solvents aids formulation development.
- Color and Odor : Visual and olfactory characteristics are relevant for identification.
- Chemical Properties :
- Acid-Base Behavior : Determining its acidity or basicity influences its reactivity.
- Stability : Assessing stability under various conditions guides storage and handling.
Scientific Research Applications
Synthesis and Chemical Properties
The compound is structurally similar to pyrazolo[1,5-a]pyrimidines and pyrazolopyrazines, which have been extensively studied for their chemical properties and synthesis methods. Research on similar compounds has focused on understanding reaction mechanisms, crystal structures, and regioselectivity in chemical reactions. For example, the synthesis of 7-oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines, which are structurally related, was achieved through specific reaction pathways involving hydrazine hydrate and acetic acid solutions, highlighting the intricate chemistry of such compounds (Chimichi et al., 1996).
Medicinal Chemistry and Pharmacological Studies
Compounds with a similar structure have been explored for their potential in medicinal chemistry, particularly as antimitotic agents, kinase inhibitors, and in the treatment of cancer and microbial infections. For instance, ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate, a compound with a related structure, showed activity in several biological systems, indicating the therapeutic potential of such compounds (Temple & Rener, 1992).
Anticancer Activity
Research on structurally similar compounds has revealed significant anticancer properties. For instance, some 7-hydroxy-8-methyl-coumarins with pyrazolo and pyrimidine moieties showed high levels of antimitotic activity, suggesting a potential avenue for developing anticancer therapies (Galayev et al., 2015).
Antibacterial and Antimicrobial Applications
Compounds with a similar backbone have been found effective against various bacterial strains. For example, new oxime ester derivatives of pyrazol showed significant antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli (Liu et al., 2008). This suggests potential applications of the compound in developing new antibacterial agents.
Safety And Hazards
- Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.
- Environmental Impact : Consider its environmental persistence and potential harm.
- Handling Precautions : Researchers should follow safety protocols during synthesis and handling.
Future Directions
- Biological Evaluation : Investigate its pharmacological activity against specific disease targets.
- Structure-Activity Relationship (SAR) : Explore derivatives to optimize potency and selectivity.
- Formulation Development : Design suitable dosage forms for clinical use.
- Clinical Trials : Assess its efficacy and safety in humans.
: NY Times
: Wikipedia
properties
IUPAC Name |
(7R)-2-[(5-chloropyridin-2-yl)oxymethyl]-5-(2-fluoropyridin-3-yl)-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN5O2/c1-11-9-24(14-3-2-6-21-17(14)20)18(26)15-7-13(23-25(11)15)10-27-16-5-4-12(19)8-22-16/h2-8,11H,9-10H2,1H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRVCJFGSOVYLG-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)C2=CC(=NN12)COC3=NC=C(C=C3)Cl)C4=C(N=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C(=O)C2=CC(=NN12)COC3=NC=C(C=C3)Cl)C4=C(N=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7R)-2-[(5-Chloropyridin-2-yl)oxymethyl]-5-(2-fluoropyridin-3-yl)-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one |
Citations
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